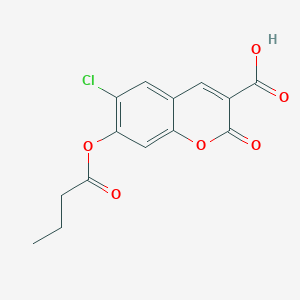
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H11ClO6. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a butanoyloxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid typically involves the esterification of 6-chloro-2-oxochromene-3-carboxylic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-oxochromene-3-carboxylic acid: Lacks the butanoyloxy group.
7-Hydroxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains a hydroxy group instead of a butanoyloxy group.
7-Acetoxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains an acetoxy group instead of a butanoyloxy group.
Uniqueness
The presence of the butanoyloxy group at the 7th position imparts unique chemical and biological properties to 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid, distinguishing it from other similar compounds. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H11ClO6 |
|---|---|
Poids moléculaire |
310.68 g/mol |
Nom IUPAC |
7-butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClO6/c1-2-3-12(16)20-11-6-10-7(5-9(11)15)4-8(13(17)18)14(19)21-10/h4-6H,2-3H2,1H3,(H,17,18) |
Clé InChI |
IPEFIQPWJFFNKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




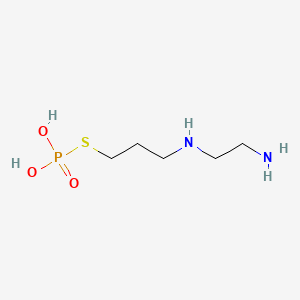
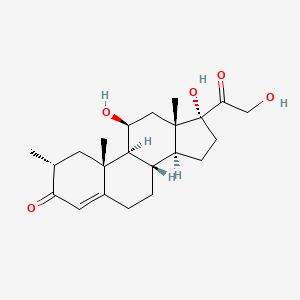
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
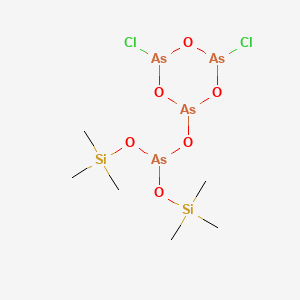
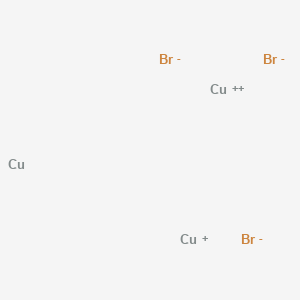
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

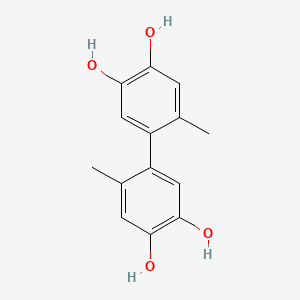
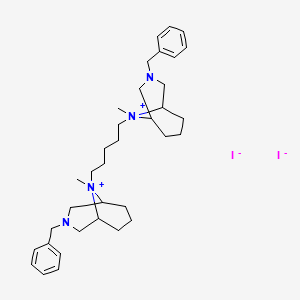

![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
